N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic small molecule featuring a benzothiophene ring linked via a hydroxyethyl group to a propanamide backbone substituted with a 3,5-dimethyl-1,2-oxazole moiety. Its synthesis likely involves multi-step coupling reactions, analogous to methods described for related propanamide derivatives .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-13(12(2)23-20-11)7-8-18(22)19-9-16(21)15-10-24-17-6-4-3-5-14(15)17/h3-6,10,16,21H,7-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVATYXZCMYOONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[b]thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the hydroxyethyl group: This step might involve the use of ethylene oxide or similar reagents under basic conditions.
Formation of the isoxazole ring: This can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.
Coupling reactions: The final step involves coupling the benzo[b]thiophene and isoxazole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The benzo[b]thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its hybrid benzothiophene-oxazole scaffold. Below is a comparative analysis with similar propanamide derivatives:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Benzothiophene vs.
- Oxazole vs. Oxadiazole : The 3,5-dimethyloxazole group in the target compound is less polar than oxadiazole derivatives (), which could influence solubility and membrane permeability .
- Hydroxyethyl vs. Hydroxamic Acid : Unlike hydroxamic acid-containing analogs (), the target’s hydroxyethyl group lacks metal-chelating properties, suggesting divergent mechanisms of action (e.g., antioxidant vs. enzyme inhibition) .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
Multi-step synthesis typically involves coupling the benzothiophene and oxazole moieties via hydroxyethyl and propanamide linkers. Key steps include:
- Nucleophilic substitution for hydroxyethyl attachment, using ethanol/water mixtures at reflux (60–80°C) to enhance solubility of intermediates .
- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt), with reaction progress monitored by TLC (silica gel, ethyl acetate/hexane) .
- Optimization via Design of Experiments (DoE): Vary temperature, solvent polarity, and catalyst loadings to maximize yield. Statistical tools like response surface methodology (RSM) can identify critical parameters .
Basic: Which spectroscopic techniques are most reliable for confirming structural integrity, and what key signals should be prioritized?
Methodological Answer:
- 1H/13C NMR: Focus on signals for the benzothiophene aromatic protons (δ 7.2–8.1 ppm), oxazole methyl groups (δ 2.1–2.4 ppm), and hydroxyethyl proton splitting (δ 3.5–4.0 ppm). 13C peaks for carbonyl (δ 170–175 ppm) and oxazole carbons (δ 150–160 ppm) are critical .
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹). Discrepancies in these regions may indicate incomplete coupling or hydrolysis .
Advanced: How can computational methods like DFT be integrated with experimental data to predict reactivity or binding modes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Compare computed IR/NMR spectra with experimental data to validate structural models .
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Pair with competitive binding assays to verify predicted binding affinities .
Advanced: What strategies resolve contradictions in reported solubility data across studies?
Methodological Answer:
- Controlled Solubility Profiling: Test solubility in buffered solutions (pH 4–9) and polar/aprotic solvents (DMSO, acetonitrile) at 25°C and 37°C. Use HPLC-UV to quantify saturation points, ensuring equilibration times ≥24 hours .
- Crystallinity Analysis: Perform X-ray diffraction (XRPD) to assess polymorphic forms, as crystalline vs. amorphous states significantly impact solubility .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based kits (e.g., β-lactamase or kinase assays) with IC50 determination. Include positive controls (e.g., staurosporine for kinases) and validate via dose-response curves .
- Cytotoxicity Screening: Employ MTT assays on HEK-293 or HeLa cells, testing concentrations from 1 nM–100 µM. Normalize results to solvent controls (e.g., DMSO ≤0.1%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Derivative Synthesis: Modify substituents on the benzothiophene (e.g., halogens) or oxazole (e.g., methyl vs. ethyl groups). Use parallel synthesis to generate a 10–20 compound library .
- Selectivity Profiling: Screen derivatives against related targets (e.g., kinase isoforms) using thermal shift assays (TSA) to quantify binding stabilization (ΔTm) .
Advanced: How can mechanistic insights be gained from unexpected by-products during synthesis?
Methodological Answer:
- Reaction Monitoring: Use LC-MS to detect transient intermediates. Quench aliquots at 15-minute intervals and analyze for side products (e.g., hydrolyzed amides or oxidized thiophenes) .
- Kinetic Isotope Effects (KIE): Substitute deuterium at reactive sites (e.g., hydroxyethyl group) to determine rate-limiting steps. Compare reaction rates via 1H NMR integration .
Basic: What protocols ensure stability under physiological conditions for in vivo studies?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via HPLC-UV at 24/48/72 hours .
- Plasma Stability Assays: Incubate with rat plasma (1 mg/mL) at 37°C. Quench with acetonitrile, centrifuge, and analyze supernatant for parent compound loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
